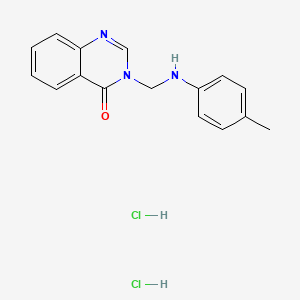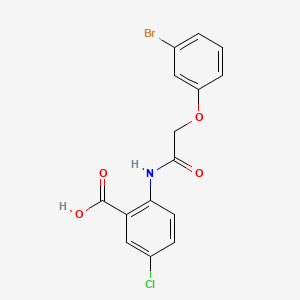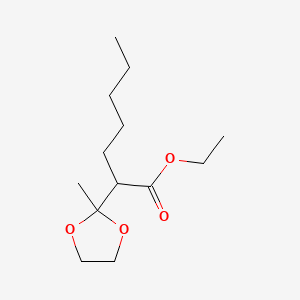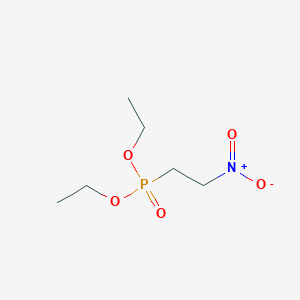
(2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzofuran ring, which is a common motif in many biologically active molecules. The presence of the sulfooxy and carbamate groups further enhances its reactivity and potential utility in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate typically involves multiple steps, starting from readily available precursors The benzofuran ring can be constructed through various methods, including cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The sulfooxy and carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its reactivity can help in the development of enzyme inhibitors or activators.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate involves its interaction with specific molecular targets. The sulfooxy and carbamate groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can affect various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-ethylcarbamate
- (2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-propylcarbamate
Uniqueness
(2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate is unique due to its specific combination of functional groups and the benzofuran ring. This combination provides distinct reactivity and potential applications that may not be present in similar compounds. The presence of the N-methylcarbamate group, in particular, can influence its biological activity and chemical properties.
Propriétés
Numéro CAS |
70988-90-8 |
|---|---|
Formule moléculaire |
C12H15NO7S |
Poids moléculaire |
317.32 g/mol |
Nom IUPAC |
(2,2-dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H15NO7S/c1-12(2)10(20-21(15,16)17)7-5-4-6-8(9(7)19-12)18-11(14)13-3/h4-6,10H,1-3H3,(H,13,14)(H,15,16,17) |
Clé InChI |
AOTMTYIASVQVJB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)OS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)




![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)





